molecular formula C9H13Br B3005986 9-Bromodispiro[3.0.35.14]nonane CAS No. 2490398-78-0

9-Bromodispiro[3.0.35.14]nonane

Cat. No.: B3005986
CAS No.: 2490398-78-0
M. Wt: 201.107
InChI Key: ZIISQLISPOBYDZ-UHFFFAOYSA-N
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Description

9-Bromodispiro[3.0.35.14]nonane is a brominated dispiro compound characterized by its unique bicyclic framework with two spiro centers. Its IUPAC name specifies the dispiro arrangement, where one spiro junction connects a three-membered ring (from the [3.0.35] segment) and a four-membered ring (from the [35.14] segment).

Properties

IUPAC Name

9-bromodispiro[3.0.35.14]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIISQLISPOBYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromodispiro[3.0.35.14]nonane typically involves the bromination of dispiro[3.0.35.14]nonane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-Bromodispiro[3.0.35.14]nonane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is dispiro[3.0.35.14]nonane.

    Oxidation: Products depend on the specific oxidizing agent and conditions used, potentially leading to the formation of ketones, alcohols, or carboxylic acids.

Scientific Research Applications

9-Bromodispiro[3.0.35.14]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Bromodispiro[3.0.35.14]nonane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Ring Strain and Reactivity: The bicyclo[6.1.0] framework in 9-bromo-9-chlorobicyclo[6.1.0]nonane imposes significant ring strain, enhancing electrophilicity at the bridgehead halogens .

Nitrogen-Containing Bicyclic and Spiro Compounds

Compound Name Molecular Formula Key Features Applications Reference
3,7-Diazabicyclo[3.3.1]nonane (bispidine) C₇H₁₂N₂ Two nitrogen atoms in bicyclo[3.3.1] framework Scaffold for nicotinic acetylcholine receptor ligands; antiviral research (e.g., SARS-CoV-2 protease inhibitors) .
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane C₇H₁₀N₂O₂ Bicyclo[4.3.0] with amide and ketone groups Antimicrobial activity against Gram-positive and Gram-negative bacteria .
2,7-Diazaspiro[3.5]nonane derivatives Variable Spiro framework with nitrogen atoms Sigma receptor ligands with potential neuropharmacological applications .

Key Observations :

  • Pharmacological Potential: Nitrogen-containing bicyclic compounds like bispidine derivatives demonstrate broad applicability in drug discovery, particularly for neurological and antiviral targets .
  • Antimicrobial Activity: The 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane scaffold shows efficacy against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the role of heteroatoms in bioactivity .

Oxygen-Containing Spiro Compounds

Compound Name Molecular Formula CAS Number Key Features Applications Reference
2-(Bromomethyl)-1-oxaspiro[4.4]nonane C₉H₁₅BrO 100238-92-4 Spiro[4.4] with oxygen and Br substituent Potential intermediate in organic synthesis .
3,8-Epoxy-2-oxabicyclo[4.3.0]nonane derivatives Variable N/A Epoxy and ether functionalities Isolated from medicinal plants; antioxidant properties .

Key Observations :

  • Synthetic Utility: Oxygenated spiro compounds, such as 2-(bromomethyl)-1-oxaspiro[4.4]nonane, serve as versatile intermediates due to their strained ether linkages and reactive bromine sites . The target compound’s dispiro framework may offer similar utility but with distinct stereoelectronic properties.

Biological Activity

9-Bromodispiro[3.0.35.14]nonane is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C12H15BrC_{12}H_{15}Br with a molecular weight of approximately 245.15 g/mol. The presence of the bromine atom and the spirocyclic framework are critical in determining its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₅Br
Molecular Weight245.15 g/mol
Structural FeaturesSpirocyclic, Brominated

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.
  • Inflammatory Response Modulation : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), highlighting its potential use in inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, Receptor modulation
Related Spiro CompoundsVariableOften similar but less potent

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